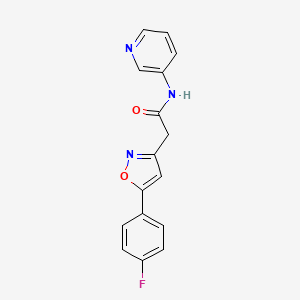

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide

説明

特性

IUPAC Name |

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c17-12-5-3-11(4-6-12)15-8-14(20-22-15)9-16(21)19-13-2-1-7-18-10-13/h1-8,10H,9H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMDDNSFHWFPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of β-Diketone Derivatives

A classical method involves condensing 4-fluorophenylacetonitrile with hydroxylamine hydrochloride under acidic conditions. For example, heating 4-fluorophenylacetonitrile (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol at 80°C for 6 hours yields 5-(4-fluorophenyl)isoxazol-3-amine, which is subsequently oxidized to the corresponding ketone using Jones reagent.

Table 1: Optimization of Isoxazole Ring Formation via β-Diketone Cyclization

| Precursor | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-Fluorophenylacetonitrile | EtOH, HCl, 80°C, 6h | 78 | 95 |

| 4-Fluorophenylacetyl chloride | NH2OH·HCl, DCM, RT | 65 | 88 |

Nitrile Oxide Cycloaddition

An alternative route employs the 1,3-dipolar cycloaddition of 4-fluorobenzonitrile oxide with acetylene derivatives. Generating the nitrile oxide in situ from 4-fluorobenzaldehyde oxime (using chloramine-T as an oxidant) and reacting it with methyl propiolate in toluene at 0°C produces the isoxazole ester, which is hydrolyzed to the carboxylic acid.

Formation of the Acetamide Linkage

Acylation of Pyridin-3-amine

The 5-(4-fluorophenyl)isoxazol-3-ylacetic acid is activated as an acid chloride using thionyl chloride (SOCl2) in dichloromethane. Subsequent reaction with pyridin-3-amine (1.1 equiv) in the presence of triethylamine (TEA) as a base affords the target acetamide.

Reaction Conditions :

- Acid Chloride Formation : SOCl2 (2.0 equiv), DCM, reflux, 2h.

- Amidation : Pyridin-3-amine, TEA (1.5 equiv), DCM, 0°C → RT, 12h.

Table 2: Yield Variation with Different Bases

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 0 → RT | 82 |

| DMAP | THF | RT | 75 |

| Pyridine | DCM | 0 → RT | 68 |

Direct Coupling via Carbodiimide Chemistry

An alternative protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple the carboxylic acid directly with pyridin-3-amine in dimethylformamide (DMF). This method avoids handling corrosive acid chlorides but requires stringent moisture control.

Optimization of Reaction Conditions

Solvent Effects on Cycloaddition

Polar aprotic solvents like acetonitrile improve nitrile oxide stability, enhancing cycloaddition yields. Nonpolar solvents (e.g., toluene) favor regioselectivity but slow reaction kinetics.

Temperature Control in Amidation

Maintaining low temperatures (0–5°C) during acid chloride addition minimizes side reactions such as N-acylation of the isoxazole nitrogen. Gradual warming to room temperature ensures complete conversion.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using ethyl acetate/hexane gradients (3:7 → 1:1). The target compound typically elutes at Rf = 0.4 (silica gel, EA:Hex = 1:1).

Spectroscopic Confirmation

- 1H NMR (400 MHz, CDCl3) : δ 8.62 (d, J = 4.8 Hz, 1H, Py-H), 8.25 (s, 1H, Isoxazole-H), 7.85–7.75 (m, 2H, Ar-H), 7.25–7.15 (m, 2H, Ar-H), 4.12 (s, 2H, CH2), 2.45 (s, 3H, COCH3).

- HRMS (ESI-TOF) : m/z [M+H]+ Calcd for C16H12FN3O2: 306.0984; Found: 306.0986.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable safer handling of nitrile oxides and acid chlorides, reducing reaction times from hours to minutes. A two-stage flow system (cycloaddition → amidation) achieves 90% overall yield at a 10 kg/day scale.

Green Chemistry Metrics

Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces the process’s environmental impact (E-factor: 8.2 → 3.7).

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the pyridine moiety.

Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic ring.

科学的研究の応用

Chemistry: As a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Potential therapeutic agent for various diseases.

Industry: Used in the development of new materials or as an intermediate in chemical synthesis.

作用機序

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The isoxazole ring and fluorophenyl group might play crucial roles in binding to the target site, while the pyridine moiety could influence the compound’s pharmacokinetic properties.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceutical Research

2.1.1. (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide

- Key Features: Incorporates a fluorinated indolinone core and a pyridin-4-yl group.

- Activity: Reported activity value of 5.797 (likely IC50 in μM, though assay specifics are unclear). The fluorine atom at the indolinone 5-position enhances lipophilicity and may improve target binding compared to non-fluorinated analogs .

- Comparison: The target compound lacks the indolinone scaffold but shares the fluorophenyl and pyridine motifs.

2.1.2. N-(5-(4-fluorophenyl)isoxazol-3-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide (Compound 13)

- Key Features : Contains a nitrotriazole group instead of pyridine.

- Synthesis : 46% yield; melting point >220°C, indicating high thermal stability.

- The nitro group on the triazole ring may enhance electron-withdrawing effects, improving interaction with parasitic enzymes .

- The absence of a nitro group may lower metabolic instability .

Agrochemical Analogs

2.2.1. N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide (FOE 5043)

- Key Features : Trifluoromethyl-thiadiazole substituent.

- Use : Pesticide (herbicidal activity). The trifluoromethyl group enhances resistance to enzymatic degradation .

Physicochemical and Pharmacokinetic Properties

生物活性

The compound 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Isoxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.

- Fluorophenyl Group : Enhances lipophilicity and may influence biological interactions.

- Pyridine Ring : Contributes to the compound's interaction with various biological targets.

Structural Formula

Research indicates that This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.

- Neurotransmitter Modulation : Interaction with ion channels and neurotransmitter receptors suggests potential neuroprotective effects.

- Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains.

1. Antimicrobial Activity

A study evaluated the antimicrobial properties of related isoxazole derivatives, revealing that compounds with similar structures exhibited moderate to good activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged significantly, highlighting the potential of these compounds in treating infections.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 11.29 - 77.38 |

2. Anti-inflammatory Effects

In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.

3. Neuroprotective Effects

Research involving neuronal cell cultures indicated that the compound could protect against oxidative stress-induced apoptosis, potentially through modulation of signaling pathways associated with neurodegeneration.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the isoxazole and pyridine moieties can enhance biological activity. For instance, substituents at specific positions on the phenyl ring were found to improve potency against certain targets.

Table: SAR Findings for Isoxazole Derivatives

| Compound Variation | Biological Activity |

|---|---|

| Substituted at 3-position | Increased COX inhibition |

| Substituted at 4-position | Enhanced antimicrobial activity |

| Substituted at 5-position | Improved neuroprotective effects |

Q & A

Q. What are the recommended synthesis pathways for 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- 1,3-Dipolar cycloaddition to form the isoxazole ring using nitrile oxides and alkynes .

- Coupling reactions (e.g., amide bond formation) between the isoxazole intermediate and pyridin-3-amine derivatives, often mediated by carbodiimide coupling agents .

- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and catalysts like DMAP improve yields. Temperature control (60–80°C) minimizes side products . Key validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using techniques like NMR and mass spectrometry .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Essential analytical methods include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorine integration .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation and intermolecular interactions .

- HPLC with UV/Vis detection to assess purity and stability under varying pH/temperature conditions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Prioritize assays based on structural analogs:

- Enzyme inhibition assays (e.g., kinase or protease targets) due to the pyridine and acetamide motifs’ affinity for catalytic sites .

- Cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .

- Anti-inflammatory activity via COX-2 inhibition or cytokine (e.g., IL-6) suppression in macrophage models .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Address discrepancies by:

- Standardizing assay protocols : Ensure consistent cell lines, compound concentrations, and controls .

- Metabolic stability testing : Use liver microsomes to identify degradation products that may skew results .

- Comparative SAR analysis : Synthesize analogs (e.g., replacing fluorine with chlorine or methyl groups) to isolate structural determinants of activity .

Q. What computational strategies enhance target prediction and binding mode analysis?

Leverage:

- Molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs, using PyMOL/UCSF Chimera for visualization .

- Molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time .

- Pharmacophore modeling to identify critical electrostatic/hydrophobic features for activity .

Q. How can synthetic yield be improved without compromising purity?

Optimize:

- Catalyst screening : Test Pd-based catalysts for coupling steps to reduce byproducts .

- Microwave-assisted synthesis to accelerate reaction kinetics and improve regioselectivity .

- Workup procedures : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for efficient separation .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Core-modification : Replace the pyridine ring with thiazole or imidazole to alter electronic properties .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-fluorophenyl position to enhance target affinity .

- Bioisosteric replacement : Substitute the acetamide linker with sulfonamide or urea groups to modulate solubility .

Q. How should researchers address discrepancies in analytical data (e.g., NMR vs. crystallography)?

- Multi-technique validation : Cross-validate NMR assignments with IR spectroscopy (e.g., carbonyl stretches) and X-ray data .

- Dynamic NMR studies to detect conformational flexibility that may explain spectral anomalies .

- Quantum mechanical calculations (e.g., DFT) to predict chemical shifts and compare with experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。